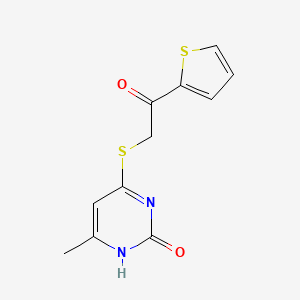

6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group, a thiophene ring, and a thioether linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea or thiourea with β-diketones or β-ketoesters under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a thioether linkage by reacting the pyrimidine derivative with a thiophene-containing compound, such as 2-bromoacetylthiophene, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Oxidation of the Thioether Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, acidic/neutral | 6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)sulfinyl)pyrimidin-2(1H)-one (sulfoxide) | |

| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0–25°C | 6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)sulfonyl)pyrimidin-2(1H)-one (sulfone) |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming transient oxo-sulfur intermediates. The sulfoxide is typically generated under mild conditions, while stronger oxidants yield sulfones.

Reduction of the Carbonyl Group

The 2-oxoethyl group undergoes reduction to form secondary alcohols.

-

Selectivity : NaBH₄ selectively reduces the ketone without affecting the thioether or pyrimidinone ring, while LiAlH₄ may require controlled stoichiometry to avoid over-reduction .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the existing substituents.

-

Regioselectivity : The electron-donating thioether group directs electrophiles to the 5-position of the thiophene ring .

Nucleophilic Substitution at the Thioether Sulfur

The thioether sulfur can act as a leaving group under specific conditions, enabling substitution reactions.

-

Limitations : Steric hindrance from the pyrimidinone ring may reduce reaction efficiency compared to simpler thioethers.

Cyclization Reactions

Intramolecular cyclization can occur between the thiophene and pyrimidinone moieties under basic or acidic conditions.

| Conditions | Product | Reference |

|---|---|---|

| NaOEt, ethanol, reflux | Thieno[3,2-d]pyrimidin-4(3H)-one derivatives | |

| H₂SO₄, 80°C | Fused tricyclic structures via carbonyl activation |

-

Key Example : Treatment with sodium ethoxide induces cyclization to form thieno[3,2-d]pyrimidin-4(3H)-one scaffolds, which are pharmacologically relevant .

Functionalization of the Pyrimidinone Ring

The NH group at position 1 and the carbonyl at position 2 participate in alkylation and condensation reactions.

Photochemical and Thermal Reactions

Under UV light or heat, the compound exhibits dimerization and rearrangement.

| Conditions | Product | Reference |

|---|---|---|

| UV light (254 nm) | Dimer via [2+2] cycloaddition of the pyrimidinone ring | |

| 150°C, inert atmosphere | Rearrangement to thieno[2,3-d]pyrimidine derivatives |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrimidine derivatives, including the compound . Research indicates that certain modifications on the pyrimidine scaffold can enhance activity against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). The compound's structural features may contribute to its effectiveness by targeting viral enzymes or processes critical for viral replication .

Anticancer Properties

Compounds with a pyrimidine core have also been investigated for their anticancer potential. Studies suggest that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of thiophene moieties may further enhance these effects by improving solubility and bioavailability .

Materials Science Applications

Corrosion Inhibition

The compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments. Pyrimidine derivatives are known to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates. Experimental data indicate that the compound follows the Langmuir adsorption isotherm, suggesting a strong interaction with mild steel surfaces .

Case Studies

Wirkmechanismus

The mechanism of action of 6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-methyl-2-thiophenylpyrimidine: Similar structure but lacks the thioether linkage.

2-thiophenyl-4-oxo-pyrimidine: Similar structure but lacks the methyl group.

6-methyl-2-thiophenyl-4-oxo-pyrimidine: Similar structure but lacks the thioether linkage.

Uniqueness

6-methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one is unique due to the presence of both a thiophene ring and a thioether linkage, which can contribute to its distinct chemical and biological properties. The combination of these structural features may enhance its potential as a versatile compound for various applications in scientific research.

Biologische Aktivität

6-Methyl-4-((2-oxo-2-(thiophen-2-yl)ethyl)thio)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including antiviral, antibacterial, and antioxidant effects. This article reviews the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a thiophenyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on viral replication. For instance, derivatives with thiophene moieties have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated through various in vitro assays. Studies report that derivatives containing the thiophenyl group exhibit strong activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various methods, including the phosphomolybdenum method. Compounds in this class have shown significant antioxidant activity comparable to ascorbic acid, suggesting their potential application in oxidative stress-related diseases .

Case Study: Antiviral Efficacy

A study focusing on the antiviral activity of pyrimidine derivatives demonstrated that compounds with thiophene substitutions exhibited a higher degree of inhibition against HCV NS5B compared to their non-thiophene counterparts. The most effective compound in this study had an IC50 value of approximately 31.9 μM, showcasing the importance of structural modifications in enhancing biological activity .

Case Study: Antimicrobial Evaluation

In another investigation, a series of pyrimidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that the presence of the thiophenyl group significantly increased the antimicrobial potency against both Gram-positive and Gram-negative bacteria. Compounds were screened using standard protocols, revealing MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Data Tables

Eigenschaften

IUPAC Name |

6-methyl-4-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-7-5-10(13-11(15)12-7)17-6-8(14)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMTXMQTXMCTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.